molecular formula C18H16N2O5S B3017758 ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865180-93-4

ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B3017758
CAS No.: 865180-93-4
M. Wt: 372.4
InChI Key: VOAUNXQZFYUKKP-HNENSFHCSA-N
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Description

Ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring three key structural motifs:

  • Benzothiazole core: A sulfur- and nitrogen-containing aromatic ring system, known for diverse biological activities.
  • Propargyl substituent: A terminal alkyne group that may enhance reactivity or serve as a synthetic handle for further derivatization.

The compound’s molecular formula is C₁₈H₁₅N₂O₅S, with a molecular weight of 371.39 g/mol.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-3-7-20-13-6-5-12(17(22)24-4-2)10-15(13)26-18(20)19-16(21)14-11-23-8-9-25-14/h1,5-6,10-11H,4,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAUNXQZFYUKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the Dioxine Ring: The dioxine ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.

    Attachment of the Prop-2-yn-1-yl Group: This can be achieved through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide.

    Formation of the Ethyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole core and the prop-2-yn-1-yl group.

    Reduction: Reduction reactions can target the imino group and the dioxine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties could be exploited in the development of new materials, such as polymers or coatings.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate exerts its effects depends on its specific application:

    Molecular Targets: In medicinal applications, the compound may target specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: The compound could interact with various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Molecular Formula Key Functional Groups Biological Activity Synthesis Method Reference
Target compound C₁₈H₁₅N₂O₅S Benzothiazole, dihydrodioxine, propargyl Unknown (hypothetical) Esterification/cyclization -
Benazolin ethyl ester (herbicide) C₁₁H₁₀ClNO₃S Benzothiazole, ester, chloro Herbicidal Esterification
Compounds 4a–4u () Varies Imidazole, dihydrodioxine, styryl Not reported Condensation in DMF/K₂CO₃
Thiazole derivatives () Varies Thiazole, hydrazone Analgesic (e.g., 11a–c) Cyclization with thioglycolic acid

Key Observations :

  • The benzothiazole motif is shared with benazolin ethyl ester and thiazole derivatives, but the target compound’s propargyl group distinguishes it from these analogs.
  • The dihydrodioxine moiety aligns with compounds from , which employ styryl or imidazole substituents instead of the propargyl group.

Research Findings and Implications

Pharmacological Prospects

  • The benzothiazole core is a common feature in CNS-active compounds (e.g., ’s analgesic thiazoles). The target compound’s propargyl group could modulate blood-brain barrier penetration.

Agrochemical Parallels

  • Benazolin ethyl ester’s herbicidal mechanism (disruption of auxin signaling) suggests that benzothiazole esters with polar substituents (e.g., dihydrodioxine) could target plant-specific pathways .

Biological Activity

Ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various activities supported by research findings.

Compound Overview

This compound features a benzothiazole core and a dioxine ring , contributing to its unique chemical properties. The structure is characterized by the presence of an ethyl ester group and a prop-2-yn-1-yl substituent. Its IUPAC name is ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Introduction of the Dioxine Ring : Achieved via a Diels-Alder reaction.
  • Attachment of the Prop-2-yn-1-yl Group : Accomplished through Sonogashira coupling with an alkyne.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Molecular Targets

  • It may inhibit specific enzymes or receptors involved in disease processes.

Pathways Involved

  • Interactions with biochemical pathways related to cell signaling and gene expression have been noted.

Antitumor Activity

Research has indicated that compounds similar to ethyl (2Z)-2-(...) exhibit significant antitumor properties. For instance:

  • A study found that benzothiazole derivatives showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic effects .

Anticonvulsant Activity

Thiazole-containing compounds have demonstrated anticonvulsant properties in animal models:

  • Certain derivatives were shown to eliminate tonic extensor phases in seizure models, suggesting potential therapeutic applications in epilepsy .

Mechanistic Insights

The mechanism of action appears to involve:

  • Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells through interactions with key proteins involved in cell cycle regulation.
  • Protein Interactions : Molecular dynamics simulations reveal that the compound interacts with proteins primarily through hydrophobic contacts, which may enhance its efficacy against specific targets .

Comparative Analysis

To better understand the biological activity of ethyl (2Z)-2-(...), it is useful to compare it with similar compounds:

Compound TypeExampleBiological ActivityIC50 Value
Benzothiazole Derivative4-(6-amino...)Antitumor1.61 µg/mL
Dioxine Derivative1,4-DioxineCytotoxicVaries
Ethyl EsterEthyl AcetateGeneral solventNot applicable

Case Studies and Research Findings

Recent studies highlight the promising nature of benzothiazole and dioxine derivatives in drug development:

  • A study on thiazole-integrated compounds indicated significant growth inhibition across multiple cancer cell lines.
  • Another investigation showcased the structure–activity relationship (SAR) that underscores the importance of specific substituents for enhancing biological activity.

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